molecular formula C10H12O B8816444 1,2,4,5-Tetrahydrobenzo[d]oxepine CAS No. 5368-66-1

1,2,4,5-Tetrahydrobenzo[d]oxepine

Cat. No.: B8816444
CAS No.: 5368-66-1
M. Wt: 148.20 g/mol
InChI Key: UFOOGTWMHKEYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4,5-Tetrahydrobenzo[d]oxepine is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

5368-66-1

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1,2,4,5-tetrahydro-3-benzoxepine

InChI

InChI=1S/C10H12O/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4H,5-8H2

InChI Key

UFOOGTWMHKEYLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulfonic acid 2-[2-(2-hydroxy-ethyl)-phenyl]-ethyl ester (2.2 g/9.0 mmol) was dissolved in tetrahydrofuran (400 mL). Sodium hydride (540 mg/14.5 mmol) was added (hydrogen evolution) and the reaction allowed to stir at room temperature overnight. The reaction was quenched by the addition of water (10 mL) and the reaction concentrated to a volume of ca. 50 mL by rotary evaporation. The residue was partitioned between water (50 mL) and ethyl ether (50 mL). The aqueous layer was extracted with an additional portion of ethyl ether (50 mL) and the combined organics were washed with brine (100 mL), dried over magnesium sulfate, filtered and concentrated onto silica gel. Column chromatography on silica gel (eluting with 0→50% ethyl acetate/hexanes) afforded 5,6,8,9-Tetrahydro-7-oxa-benzocycloheptene as a colorless oil (240 mg/18%) along with a styrene by-product formed by mesylate elimination (600 mg/45%). Oxapene: 1H NMR (400 MHz, CDCl3) δ 7.11 (m, 4H), 3.80 (m, 4H), 3.00 (m, 4H).
Name
Methanesulfonic acid 2-[2-(2-hydroxy-ethyl)-phenyl]-ethyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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